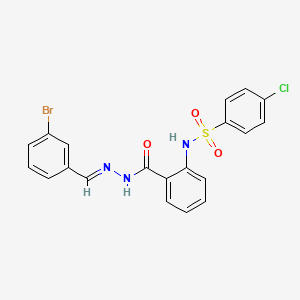
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is a complex organic compound with a molecular formula of C20H15BrClN3O3S. This compound is known for its unique chemical structure, which includes a bromobenzylidene group, a hydrazino group, and a chlorobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromobenzylidene and chlorobenzenesulfonamide groups can interact with various biological pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
Uniqueness
N-(2-((2-(3-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
477735-07-2 |
|---|---|
Fórmula molecular |
C20H15BrClN3O3S |
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3S/c21-15-5-3-4-14(12-15)13-23-24-20(26)18-6-1-2-7-19(18)25-29(27,28)17-10-8-16(22)9-11-17/h1-13,25H,(H,24,26)/b23-13+ |
Clave InChI |
NCAVQFPJTAHMOE-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


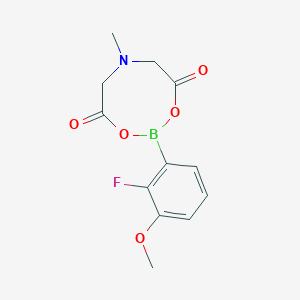
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)

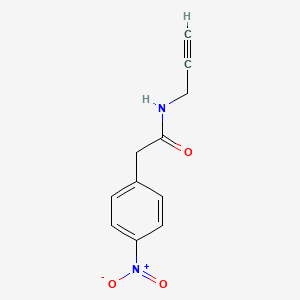

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)
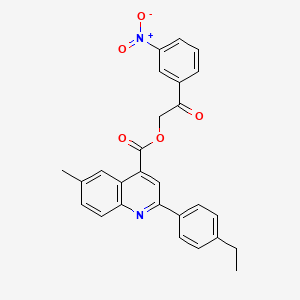

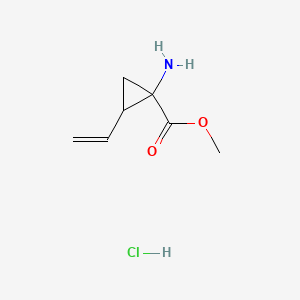
![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
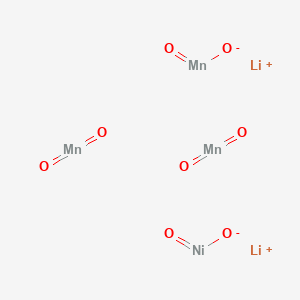
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)
![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
